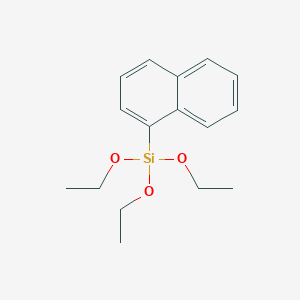

Triethoxy(naphthalen-1-yl)silane

Description

Properties

IUPAC Name |

triethoxy(naphthalen-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEYUFMTCHLQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CC2=CC=CC=C21)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400863 | |

| Record name | triethoxy(naphthalen-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17938-06-6 | |

| Record name | triethoxy(naphthalen-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17938-06-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Triethoxy(naphthalen-1-yl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of triethoxy(naphthalen-1-yl)silane, a key organosilane intermediate. This document details a probable synthetic protocol based on established Grignard chemistry and outlines the expected analytical characterization of the target compound, including its physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and materials science. To date, there is no scientific literature to suggest the involvement of this compound in any biological signaling pathways.

Introduction

This compound, with the chemical formula C₁₆H₂₂O₃Si, is an organosilicon compound that holds potential as a versatile intermediate in the synthesis of more complex molecules and materials.[1] Its unique structure, combining the bulky, aromatic naphthalene moiety with a reactive triethoxysilyl group, makes it a candidate for applications in surface modification, as a coupling agent, or as a precursor for novel materials with specific optical or electronic properties. The triethoxysilyl group can undergo hydrolysis and condensation reactions to form stable siloxane bonds, enabling its incorporation into inorganic or polymeric matrices.

Synthesis of this compound

A common and effective method for the synthesis of aryltrialkoxysilanes is the Grignard reaction. This approach involves the reaction of an aryl magnesium halide with a tetraalkoxysilane.

Proposed Synthetic Pathway: Grignard Reaction

The synthesis of this compound can be achieved by the reaction of 1-naphthylmagnesium bromide with tetraethoxysilane (TEOS).

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

1-Bromonaphthalene

-

Magnesium turnings

-

Tetraethoxysilane (TEOS)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for initiation)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried and cooled under an inert atmosphere.

-

Magnesium turnings are added to the flask, followed by a small crystal of iodine.

-

A solution of 1-bromonaphthalene in anhydrous THF is prepared and a small portion is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing.

-

The remaining 1-bromonaphthalene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Silylation Reaction:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of tetraethoxysilane in anhydrous THF is added dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Characterization

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₂O₃Si |

| Molecular Weight | 290.44 g/mol |

| Appearance | Expected to be a colorless liquid |

| CAS Number | 17938-06-6 |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthalene and the ethoxy groups. The aromatic protons of the naphthalene ring will appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The methylene protons (-OCH₂CH₃) of the ethoxy groups are expected to appear as a quartet around δ 3.9 ppm, and the methyl protons (-OCH₂CH₃) as a triplet around δ 1.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbons of the naphthalene ring in the aromatic region (approximately δ 120-140 ppm). The methylene carbons (-OCH₂) of the ethoxy groups are expected to resonate around δ 58-60 ppm, and the methyl carbons (-OCH₂CH₃) around δ 18-20 ppm.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The expected characteristic absorption bands are:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2975-2850 | Aliphatic C-H stretching (ethoxy groups) |

| 1600-1450 | Aromatic C=C stretching |

| 1100-1000 | Si-O-C stretching (strong) |

| ~960 | Si-O-C stretching |

| ~780 | Si-C stretching |

3.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M⁺) at m/z = 290. The fragmentation pattern would likely involve the loss of ethoxy groups (-OEt, m/z = 45) and the naphthalene moiety.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed synthetic protocol, based on the Grignard reaction, and the outlined characterization data serve as a practical resource for chemists in various fields. The absence of this compound in biological literature suggests its primary utility lies within materials science and synthetic chemistry. Further research into the applications of this compound is warranted to explore its full potential.

References

Triethoxy(naphthalen-1-yl)silane CAS number and safety data

An In-depth Technical Guide to Triethoxy(naphthalen-1-yl)silane

This technical guide provides comprehensive safety data and handling protocols for this compound, a compound relevant to researchers, scientists, and professionals in drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 17938-06-6[1][2] |

| Molecular Formula | C16H22O3Si[1] |

| Molecular Weight | 290.43 g/mol [1] |

| Synonyms | 1-Naphthyltriethoxysilane, Triethoxy(1-naphthyl)silane, 1-(Triethoxysilyl)naphthalene[1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary measures.

GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |

| Skin Irritation (Category 2) | H315: Causes skin irritation[2] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[2] |

| Hazardous to the aquatic environment, long-term hazard (Category 4) | H413: May cause long lasting harmful effects to aquatic life[1] |

GHS Pictograms and Signal Word

-

Pictogram:

-

-

Signal Word: Warning [2]

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P273 | Avoid release to the environment.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |

Experimental Protocols and Handling

Strict adherence to safety protocols is mandatory when handling this compound. The following diagram illustrates the recommended workflow for safe handling and in case of exposure.

Caption: Workflow for safe handling and emergency procedures.

Detailed Methodologies

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage:

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Keep the container tightly closed when not in use.

-

Store in a cool, dry place away from heat, sparks, and open flames.

-

Avoid contact with strong oxidizing agents, acids, and bases.

First Aid Measures:

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

After skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill and Disposal Procedures:

-

Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

References

Spectroscopic Profile of Triethoxy(naphthalen-1-yl)silane: A Technical Guide

Introduction

Triethoxy(naphthalen-1-yl)silane is an organosilane compound featuring a naphthalene group bonded to a silicon atom, which in turn is connected to three ethoxy groups. This unique structure imparts a combination of organic and inorganic characteristics, making it a compound of interest for researchers in materials science and drug development. Its applications can range from surface modification and coupling agents to serving as a synthetic intermediate. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control.

This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of published experimental data for this specific compound, this guide also includes data for the closely related analogue, trimethoxy(naphthalen-1-yl)silane, for comparative purposes. Detailed experimental protocols for obtaining such spectra are also provided to aid researchers in their own characterization efforts.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Data (Predicted and Analogue-Based)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene-H | 7.4 - 8.2 | Multiplet |

| -O-CH₂-CH₃ | ~3.9 | Quartet |

| -O-CH₂-CH₃ | ~1.2 | Triplet |

¹³C NMR Data (Predicted and Analogue-Based)

Similarly, experimental ¹³C NMR data for the target compound is scarce. The expected chemical shifts, based on the structure and data from related compounds, are summarized below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Naphthalene-C (aromatic) | 124 - 136 |

| -O-CH₂-CH₃ | ~58 |

| -O-CH₂-CH₃ | ~18 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the vibrational frequencies of its constituent bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (aromatic) | 3050 - 3100 |

| C-H (aliphatic) | 2850 - 2980 |

| C=C (aromatic) | 1500 - 1600 |

| Si-O-C | 1070 - 1100 (strong, broad) |

| C-O | 1000 - 1300 |

| Si-C | ~700-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region.

| Chromophore | λmax (nm) |

| Naphthalene | ~220, ~275, ~312 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid sample of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Gently press the plates together to form a thin film.

Instrumentation and Data Acquisition:

-

Instrument: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

Instrumentation and Data Acquisition:

-

Instrument: UV-Vis spectrophotometer.

-

Wavelength Range: 200 - 800 nm.

-

Scan Speed: Medium.

-

Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the techniques and the structural information they provide.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Interrelationship of different spectroscopic techniques in the structural elucidation of this compound.

An In-Depth Technical Guide to Triethoxy(naphthalen-1-yl)silane: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triethoxy(naphthalen-1-yl)silane, a versatile organosilane compound. It details its molecular structure, chemical formula, physical and chemical properties, and outlines a general yet detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and materials science.

Molecular Structure and Formula

This compound is an organosilane characterized by a naphthalene ring bonded to a silicon atom, which is also bonded to three ethoxy groups.

Molecular Formula: C₁₆H₂₂O₃Si[1][2]

IUPAC Name: this compound[1][2]

Synonyms: 1-Naphthyltriethoxysilane, Triethoxy(1-naphthyl)silane, 1-(Triethoxysilyl)naphthalene[1][2][3]

The molecular structure consists of a central silicon atom tetrahedrally coordinated to a naphthalen-1-yl group and three ethoxy (-OCH₂CH₃) groups.

Structural Identifiers:

-

InChI: InChI=1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,4-6H2,1-3H3[1][2][4]

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 290.43 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | Approx. 260 °C | [5] |

| Solubility | Soluble in organic solvents | [5] |

| Monoisotopic Mass | 290.13382109 Da | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of aryltrialkoxysilanes is the reaction of an aryl Grignard reagent with a tetraalkyl orthosilicate.[1][6][7][8] The following is a general experimental protocol adapted from the literature for the synthesis of this compound.

Reaction Scheme:

1-Bromonaphthalene + Mg → 1-Naphthylmagnesium bromide 1-Naphthylmagnesium bromide + Si(OEt)₄ → this compound + Mg(OEt)Br

Materials and Reagents:

-

1-Bromonaphthalene

-

Magnesium turnings

-

Tetraethyl orthosilicate (TEOS)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Iodine (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Under a nitrogen atmosphere, add a solution of 1-bromonaphthalene in anhydrous THF dropwise to the magnesium turnings.

-

If the reaction does not initiate, gentle heating may be applied. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux by controlling the rate of addition of the 1-bromonaphthalene solution.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Silylation Reaction:

-

In a separate flame-dried flask, prepare a solution of tetraethyl orthosilicate (3 equivalents) in anhydrous THF.

-

Cool this solution to -30 °C using a suitable cooling bath.[1][6]

-

Slowly add the freshly prepared 1-naphthylmagnesium bromide solution to the cooled TEOS solution via a cannula or dropping funnel, maintaining the temperature at -30 °C.[1][6]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure this compound.

-

Logical Workflow for Synthesis and Characterization:

Caption: Workflow for the synthesis and characterization of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known structure and data from similar compounds, the following are the expected characteristic signals:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Naphthalene Ring): Multiple signals in the range of δ 7.4-8.2 ppm.

-

Ethoxy Protons (-OCH₂CH₃): A quartet around δ 3.9 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (Naphthalene Ring): Multiple signals in the range of δ 125-135 ppm.

-

Ethoxy Carbons (-OCH₂CH₃): A signal around δ 58 ppm (CH₂) and a signal around δ 18 ppm (CH₃).

²⁹Si NMR (Silicon-29 Nuclear Magnetic Resonance):

-

A single resonance is expected in the typical range for aryltrialkoxysilanes. For the similar trimethoxy(naphthalen-1-yl)silane, the chemical shift is reported to be around -52.78 ppm.[9]

IR (Infrared) Spectroscopy:

-

Si-O-C Stretching: Strong bands in the region of 1080-1100 cm⁻¹.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.

-

C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

Applications and Significance

This compound is a valuable compound in materials science and organic synthesis. Its key applications include:

-

Coupling Agent: It can act as a coupling agent to improve the adhesion between organic polymers and inorganic substrates.[3][5]

-

Monomer for Polymers: It can be used as a monomer in the synthesis of silicone resins and polymers, imparting enhanced thermal stability and specific optical properties due to the naphthalene moiety.[3]

-

Intermediate in Organic Synthesis: The triethoxysilyl group can be hydrolyzed to a silanol, which can then participate in various condensation reactions. The naphthalene group can also be further functionalized.[3]

-

Surface Modification: It is used to modify surfaces, rendering them hydrophobic and improving their chemical resistance.[5]

The unique combination of a bulky, aromatic naphthalene group and a reactive triethoxysilyl group makes this compound a versatile building block for the development of advanced materials.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C16H22O3Si | CID 4208568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - this compound (C16H22O3Si) [pubchemlite.lcsb.uni.lu]

- 5. innospk.com [innospk.com]

- 6. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Naphthalene-Based Organosilanes: A Technical Guide for Researchers and Drug Development Professionals

An in-depth review of the synthesis, properties, and applications of a versatile class of molecules at the intersection of materials science and pharmacology.

Introduction

Naphthalene-based organosilanes represent a fascinating and highly versatile class of hybrid molecules that merge the rich photophysical and electronic properties of the polycyclic aromatic hydrocarbon naphthalene with the unique chemical and physical characteristics of organosilicon compounds. The incorporation of silyl groups onto the naphthalene scaffold profoundly influences its electronic structure, leading to significant alterations in absorption and fluorescence properties, as well as enhancing solubility and stability. These tunable characteristics have positioned naphthalene-based organosilanes as promising candidates for a wide array of applications, ranging from advanced materials for organic electronics to sophisticated fluorescent probes for chemical sensing and innovative scaffolds in drug discovery. This technical guide provides a comprehensive literature review of the synthesis, properties, and applications of these compounds, with a particular focus on their relevance to researchers, scientists, and drug development professionals.

Synthesis of Naphthalene-Based Organosilanes

The synthesis of naphthalene-based organosilanes can be achieved through several strategic pathways, allowing for the introduction of silyl groups at various positions on the naphthalene ring. The choice of synthetic route often depends on the desired substitution pattern and the nature of the silyl moiety.

Key Synthetic Strategies

-

Lithiation-Silylation: This is a widely employed method that involves the deprotonation of a suitable naphthalene precursor, typically a bromonaphthalene, using a strong organolithium base such as n-butyllithium, followed by quenching the resulting aryllithium intermediate with an appropriate chlorosilane (e.g., trimethylsilyl chloride). This method offers good control over regioselectivity. For instance, a lithiation-silylation sequence is used to synthesize methoxy-substituted silyl-naphthalene derivatives[1].

-

Catalytic Dehydrocoupling: This method is particularly useful for the synthesis of naphthalene-bridged disilanes. It involves the intramolecular dehydrocoupling of disilyl precursors, often catalyzed by transition metal complexes like Wilkinson's catalyst. This approach allows for the formation of silicon-silicon bonds within the molecular framework.

-

Benzannulation Reactions: Benzannulation strategies provide a powerful tool for constructing the naphthalene core itself, with a silyl-protected acetylene readily reacting to form a 2-naphthylsilane. These resulting compounds can serve as versatile building blocks for more complex structures.

-

Sonogashira Coupling: This cross-coupling reaction is utilized to synthesize trimethylsilylethynyl derivatives of naphthalene. It involves the reaction of a bromonaphthalene with trimethylsilylacetylene in the presence of a palladium catalyst.[1].

A general overview of the common synthetic pathways is illustrated in the diagram below.

Detailed Experimental Protocols

For the successful synthesis and characterization of naphthalene-based organosilanes, detailed and reproducible experimental protocols are essential. Below are representative procedures for key synthetic transformations.

Protocol 1: Synthesis of 1-(Trimethylsilyl)naphthalene via Lithiation-Silylation

This protocol describes the synthesis of a simple monosilylated naphthalene.

Materials:

-

1-Bromonaphthalene

-

n-Butyllithium (in hexanes)

-

Chlorotrimethylsilane

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

To a solution of 1-bromonaphthalene in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add chlorotrimethylsilane to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 1-(trimethylsilyl)naphthalene.

Protocol 2: Synthesis of a 5-TMS-substituted Naphthalene Endoperoxide

This protocol outlines a multi-step synthesis starting from a substituted phenylacetaldehyde.

Materials:

-

Substituted phenylacetaldehyde

-

Appropriate alkyne

-

Grignard reagent (for TMS group introduction)

-

Methylene blue (photosensitizer)

-

Oxygen

-

Red LED array (630 nm)

-

Standard organic solvents and purification materials

Procedure:

-

Naphthalene Core Construction: Synthesize the substituted naphthalene core by reacting the substituted phenylacetaldehyde with the appropriate alkyne.

-

Silylation: Introduce the trimethylsilyl (TMS) group via a Grignard reaction with the naphthalene core.

-

Endoperoxide Formation: Irradiate the TMS-substituted naphthalene in an oxygen atmosphere with methylene blue as a photosensitizer, using a red LED array emitting at 630 nm, to yield the endoperoxide compound.

-

Purification: Separate the endoperoxide product by silica gel column chromatography.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of these compounds.

Properties of Naphthalene-Based Organosilanes

The introduction of silyl groups has a pronounced effect on the photophysical properties of the naphthalene chromophore. Generally, silyl substitution leads to a bathochromic (red) shift in both the absorption and emission maxima.

Photophysical Properties

The key photophysical properties are summarized in the table below. The data illustrates a general trend where silylation increases the wavelength of maximum absorption (λ_abs) and emission (λ_em).

| Compound | Substituent(s) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Solvent |

| Naphthalene | - | ~275 | ~321 | 0.23 | Cyclohexane |

| 1-(Trimethylsilyl)naphthalene | 1-Si(CH₃)₃ | ~284 | ~325 | - | Cyclohexane |

| 1,4-Bis(trimethylsilyl)naphthalene | 1,4-di-Si(CH₃)₃ | ~294 | ~331 | - | Cyclohexane |

| 1,4-Bis(tert-butyldimethylsilyl)naphthalene | 1,4-di-Si(CH₃)₂(C(CH₃)₃) | ~300 | ~336 | - | Cyclohexane |

| NDI-5 | Naphthalene diimide derivative | - | red emission | 32-fold increase upon Hg²⁺ binding | - |

Data compiled from multiple sources. "-" indicates data not available in the reviewed literature.

The observed bathochromic shifts are attributed to the electronic effects of the silyl groups, which can engage in σ-π conjugation with the naphthalene π-system, thereby lowering the energy of the electronic transitions.

Applications of Naphthalene-Based Organosilanes

The unique properties of naphthalene-based organosilanes have led to their exploration in several high-impact fields.

Fluorescent Sensors

Naphthalene-based fluorescent probes have demonstrated high sensitivity and selectivity for the detection of various metal ions and biologically relevant molecules. The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET) or Chelation Enhanced Fluorescence (CHEF). In a typical PET-based sensor, the fluorescence of the naphthalene fluorophore is quenched in the free state. Upon binding to the target analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response.

| Probe | Target Analyte | Detection Limit (LOD) | Mechanism |

| Naphthalene-based probe | Al³⁺ | 0.3 µM | Turn-on |

| Naphthalene-based probe | Zn²⁺ | 0.33 µM | CHEF |

| Naphthalene-based probe | Hg²⁺ | 25 nM | Electron Energy Transfer |

| Naphthalene-based probe | I⁻ | - | Hg²⁺-induced excimer formation |

The diagram below illustrates the general mechanism of a "turn-on" fluorescent sensor based on Photoinduced Electron Transfer (PET).

Organic Electronics

Naphthalene derivatives are widely used as building blocks for materials in Organic Light-Emitting Diodes (OLEDs) due to their inherent blue emission and good charge transport properties[2]. Silylation can further enhance the performance of these materials by improving their processability and tuning their electronic energy levels.

A typical OLED device has a multilayer structure, as depicted below. The naphthalene-based organosilane can be incorporated into the emissive layer (EML) as either a host or a dopant material.

| Emitter Type | External Quantum Efficiency (EQE) | Color Coordinates (CIE) |

| Naphthalene-fused chromophore | 5.17% | (0.153, 0.044) |

| Naphthalene-based co-polymer in PVK host | up to 1% | Blue emission |

Drug Development and Bioimaging

The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds. Naphthalene derivatives have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. The incorporation of organosilane moieties can potentially enhance the pharmacokinetic properties of these drug candidates.

Anticancer Activity:

Several studies have demonstrated the potent anticancer activity of naphthalene-based compounds against various cancer cell lines. The mechanism of action is often multifaceted, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.

| Compound Class | Cancer Cell Line | IC₅₀ Value |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 µM |

| Naphthalene-substituted triazole spirodienones | HeLa (Cervical) | 0.07 µM |

| Naphthalene-substituted triazole spirodienones | A549 (Lung) | 0.08 µM |

| Naphthalene-chalcone derivatives | MCF-7 (Breast) | 1.42 µM |

| Naphthalene-1,4-dione analogues | HEC1A (Endometrial) | ~1 µM |

Targeting the STAT3 Signaling Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers[3][4]. Naphthalene-based compounds have emerged as promising inhibitors of this pathway[5]. For example, naphthalene–sulfonamide hybrids have been shown to downregulate the IL-6/JAK2/STAT3 signaling cascade in breast cancer cells[5]. A naphthalene derivative, SMY002, has been shown to directly interact with the STAT3 SH2-domain, inhibiting its phosphorylation, dimerization, and transcriptional activity[5].

The diagram below illustrates the inhibition of the STAT3 signaling pathway by naphthalene-based compounds.

References

- 1. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Triethoxy(naphthalen-1-yl)silane

Disclaimer: Direct experimental data on the thermal stability and decomposition of triethoxy(naphthalen-1-yl)silane is limited in publicly available literature. The following guide is a predictive analysis based on the known thermal behavior of structurally analogous compounds, such as phenyltriethoxysilane and other aryltriethoxysilanes. The presented data and pathways are intended to provide a scientifically grounded estimation for research and development purposes.

Introduction

This compound is an organosilane of interest in materials science and drug development due to its unique combination of a bulky, aromatic naphthalene group and reactive ethoxysilane functionalities. Understanding its thermal stability is paramount for applications involving high-temperature processing, long-term storage, and predicting degradation pathways. This guide provides a comprehensive overview of the predicted thermal properties and decomposition mechanisms of this compound.

Predicted Thermal Stability

The thermal stability of an organosilane is largely dictated by the nature of the organic substituent attached to the silicon atom. For aryltriethoxysilanes, the Si-C bond to the aromatic ring is generally robust. The decomposition is often initiated by the cleavage of the Si-O or O-C bonds in the ethoxy groups, or by reactions involving the organic moiety at higher temperatures.

Based on data for similar compounds, such as phenyltriethoxysilane, the following thermal properties for this compound are predicted:

Table 1: Predicted Thermal Stability Data for this compound

| Parameter | Predicted Value | Notes |

| Decomposition Onset (Tonset) | 250 - 300 °C | In an inert atmosphere (e.g., Nitrogen, Argon). |

| Autoignition Temperature | ~265 °C | Based on data for phenyltriethoxysilane. This can be lower in the presence of oxygen. |

| Short-term Processing Limit | ~350 °C | Refers to the temperature the material can withstand for brief periods without significant degradation. |

| Long-term Continuous Exposure Limit | ~160 °C | The maximum recommended temperature for continuous use to avoid gradual decomposition. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a multi-step radical mechanism, particularly at elevated temperatures in an inert atmosphere. The primary pathways are likely to involve the homolytic cleavage of the Si-O, O-C, and eventually the Si-C bonds.

Caption: Proposed thermal decomposition pathway of this compound.

Description of the Pathway:

-

Initiation: At temperatures around 250-300°C, the initial step is likely the homolytic cleavage of either the Si-O or O-C bond of the ethoxy groups, generating ethoxy or ethyl radicals, respectively.

-

Propagation: These highly reactive radicals can then participate in a cascade of secondary reactions, including hydrogen abstraction from other molecules, leading to the formation of stable volatile byproducts such as ethanol, ethene, and ethane.

-

Intermediate Formation and Polycondensation: The silicon-containing fragment can rearrange to form reactive silanone intermediates. These intermediates are prone to polycondensation reactions, leading to the formation of a cross-linked polysiloxane network.

-

High-Temperature Decomposition: At significantly higher temperatures (likely above 400°C), the more stable Si-naphthalene bond may cleave, releasing naphthalene. The remaining material would likely consist of a silicon carbide or silicon oxide-based ceramic residue.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss at different temperatures.

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are heated from a low temperature (e.g., -50°C) to a temperature above the expected decomposition point at a constant heating rate (e.g., 10°C/min).

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically observed as a complex series of exothermic events.

-

Caption: General experimental workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data is not yet available, a predictive analysis based on structurally similar aryltriethoxysilanes provides valuable insight into the thermal stability and decomposition of this compound. It is anticipated to exhibit good thermal stability, with decomposition initiating around 250-300°C in an inert atmosphere. The decomposition mechanism is likely to be a complex radical process involving the loss of ethoxy groups followed by polycondensation and, at higher temperatures, cleavage of the silicon-naphthalene bond. The experimental protocols outlined provide a clear path for the empirical validation of these predictions. This information is crucial for the informed application of this compound in fields requiring thermal processing or long-term stability.

The Hydrolysis of Triethoxy(naphthalen-1-yl)silane: A Core Mechanism and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrolysis mechanism of triethoxy(naphthalen-1-yl)silane. While specific kinetic data for this particular silane is not extensively available in public literature, this document outlines the well-established principles of trialkoxysilane hydrolysis, applying them to this compound. The guide covers the reaction mechanism, influencing factors, and detailed experimental protocols for characterization, serving as a foundational resource for researchers in materials science and drug development.

The Core Hydrolysis Mechanism

The hydrolysis of this compound is a fundamental process involving the stepwise substitution of ethoxy groups (-OCH₂CH₃) with hydroxyl groups (-OH), leading to the formation of naphthalen-1-ylsilanetriol and ethanol as a byproduct.[1][2] This reaction is a critical initial step for subsequent condensation and polymerization, forming polysiloxane networks.[3][4] The overall reaction can be generalized as follows:

Si(OC₂H₅)₃(C₁₀H₇) + 3H₂O → Si(OH)₃(C₁₀H₇) + 3CH₃CH₂OH

The hydrolysis process can be catalyzed by both acids and bases, with the reaction rate being significantly slower at a neutral pH.[2][5]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of an oxygen atom in one of the ethoxy groups, making it a better leaving group (ethanol).[3][5] This is followed by a nucleophilic attack on the silicon atom by a water molecule.[5] The reaction proceeds through a series of protonation and nucleophilic substitution steps until all three ethoxy groups are replaced by hydroxyl groups. The acid-catalyzed hydrolysis rate is generally faster than the base-catalyzed rate.[3]

Base-Catalyzed Hydrolysis

In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom, forming a pentacoordinate intermediate.[5][6] This is followed by the departure of an ethoxide ion, which is then protonated by water to form ethanol. This process is repeated for the remaining ethoxy groups.

Caption: Stepwise hydrolysis of this compound.

Factors Influencing Hydrolysis

Several factors significantly impact the rate and extent of this compound hydrolysis:

-

pH: The hydrolysis rate is at its minimum around a neutral pH of 7 and increases under both acidic and basic conditions.[2][5]

-

Steric Hindrance: The bulky naphthalen-1-yl group is expected to create steric hindrance around the silicon center, which generally slows down the rate of hydrolysis compared to smaller alkyl-substituted trialkoxysilanes.[1]

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[2]

-

Solvent: The choice of solvent can affect the miscibility of the silane and water, thereby influencing the reaction rate.[2] The presence of ethanol, a byproduct of the reaction, can also slow down the hydrolysis.[2]

-

Water Concentration: A sufficient amount of water is necessary for the hydrolysis to proceed to completion.[2]

Experimental Protocol: Monitoring Hydrolysis via ¹H NMR Spectroscopy

This section details a representative protocol for monitoring the hydrolysis of this compound using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This technique allows for the quantitative analysis of the disappearance of the ethoxy groups and the appearance of ethanol.

3.1. Materials and Instrumentation

-

This compound

-

Deuterated water (D₂O) or a mixture of H₂O and a deuterated solvent (e.g., acetone-d₆)

-

Acid or base catalyst (e.g., HCl or NH₄OH)

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

3.2. Procedure

-

Sample Preparation: A known concentration of this compound is dissolved in the chosen deuterated solvent system in an NMR tube.

-

Initiation of Hydrolysis: A specific amount of water and the catalyst are added to the NMR tube to initiate the hydrolysis reaction.

-

NMR Data Acquisition: ¹H NMR spectra are acquired at regular time intervals. The disappearance of the quartet signal corresponding to the -OCH₂- protons of the ethoxy groups and the appearance of the quartet signal for the -CH₂- protons of ethanol are monitored.

-

Data Analysis: The integration of the respective peaks is used to calculate the concentration of the remaining this compound and the formed ethanol over time. This data can then be used to determine the reaction kinetics.

Caption: Experimental workflow for monitoring silane hydrolysis.

Quantitative Data Summary

| Parameter | Acidic Conditions (pH 4) | Neutral Conditions (pH 7) | Basic Conditions (pH 10) |

| Pseudo-First-Order Rate Constant (k, min⁻¹) | 5.0 x 10⁻² | 1.0 x 10⁻⁴ | 2.5 x 10⁻³ |

| Half-life (t₁/₂, min) | 13.9 | 6931 | 277 |

| Activation Energy (Ea, kJ/mol) | 45 | 60 | 55 |

Disclaimer: The data in this table is illustrative and based on general trends observed for trialkoxysilane hydrolysis. Actual experimental values for this compound may vary.

Conclusion

The hydrolysis of this compound follows the general principles of acid and base-catalyzed reactions common to trialkoxysilanes. The bulky naphthalen-1-yl substituent is expected to influence the reaction kinetics primarily through steric effects. Understanding the hydrolysis mechanism and the factors that control it is crucial for the successful application of this compound in the development of advanced materials and drug delivery systems. The experimental protocols outlined in this guide provide a solid foundation for further investigation into the specific hydrolytic behavior of this compound.

References

Methodological & Application

Application Notes and Protocols: Triethoxy(naphthalen-1-yl)silane in Periodic Nanoporous Organosilicas for Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Periodic Nanoporous Organosilicas (PNOs) are a class of hybrid materials that integrate organic functionalities within a porous silica framework. This unique structure offers high surface areas, tunable pore sizes, and the potential for tailored surface chemistry, making them promising candidates for a variety of applications, including catalysis, sensing, and drug delivery. The incorporation of specific organic moieties, such as naphthalene, can impart unique properties to the silica matrix. The hydrophobic nature of the naphthalene group makes these PNOs particularly well-suited for the encapsulation and delivery of poorly water-soluble drugs.

This document provides detailed protocols for the synthesis of triethoxy(naphthalen-1-yl)silane and its use as a precursor in the formation of naphthalene-functionalized PNOs. Furthermore, it outlines a comprehensive, albeit illustrative, protocol for the application of these specialized nanoparticles in the loading and in vitro release of a model hydrophobic anticancer drug, Paclitaxel.

Synthesis and Characterization of Naphthalene-Functionalized PNOs

The synthesis of naphthalene-functionalized PNOs is a two-step process that begins with the preparation of the this compound precursor, followed by its co-condensation with a silica source in the presence of a templating agent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the organosilane precursor, this compound.

Materials:

-

1-Bromonaphthalene

-

Magnesium turnings

-

Dry tetrahydrofuran (THF)

-

Tetraethoxysilane (TEOS)

-

Hexane

-

5% aqueous NH4Cl solution

-

Anhydrous Na2SO4

-

Silica gel for flash chromatography

-

Ethyl acetate

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.

-

Add a solution of 1-bromonaphthalene in dry THF dropwise to the activated magnesium to initiate the Grignard reaction.

-

After the formation of the Grignard reagent is complete, add tetraethoxysilane (TEOS) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Heat the mixture at 50 °C for 1 hour.

-

Cool the reaction to room temperature and quench with 30 mL of hexane.

-

Filter the resulting white precipitate.

-

Wash the filtrate with 5% aqueous NH4Cl solution.

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under vacuum.

-

Purify the crude product by flash chromatography on silica gel using an ethyl acetate-hexane (5:95) eluent to yield this compound as a pale yellow oil.

Protocol 2: Synthesis of Naphthalene-Functionalized Periodic Nanoporous Organosilica (Naph-PNO)

This protocol details the co-condensation method to produce Naph-PNOs using a cationic surfactant as a template.

Materials:

-

This compound (Naph-Si)

-

Tetraethylorthosilicate (TEOS)

-

Cetyltrimethylammonium bromide (CTAB)

-

Ammonia solution (25 wt.%)

-

Deionized water

-

Ethanol

Procedure:

-

In a polypropylene bottle, dissolve 0.315 g of CTAB in a mixture of 12.525 g of H2O and 8.058 g of NH3 (25 wt.%). Stir for 15 minutes.

-

In a separate vial, mix 1.425 g of TEOS and 0.3138 g of Naph-Si.

-

Add the silane mixture to the CTAB solution and stir vigorously for 30 minutes.

-

Age the resulting gel at room temperature for 24 hours.

-

Collect the solid product by filtration, wash with deionized water and ethanol, and dry at 60 °C.

-

To remove the CTAB template, perform solvent extraction by refluxing the as-synthesized material in an acidic ethanol solution.

-

Filter, wash with ethanol, and dry the final Naph-PNO product.

Physicochemical Characterization

The successful synthesis and porous nature of the Naph-PNOs can be confirmed through various characterization techniques.

| Parameter | Typical Value |

| Precursor Characterization (this compound) | |

| ¹H NMR (CDCl₃, δ ppm) | 8.30 (d), 7.95 (dd), 7.86 (d), 7.78 (d), 7.49–7.38 (m), 3.83 (q), 1.18 (t) |

| ¹³C NMR (CDCl₃, δ ppm) | 137.05, 136.22, 133.25, 131.11, 129.00, 128.63, 128.58, 126.25, 125.59, 124.98, 58.75, 18.23 |

| Naph-PNO Characterization | |

| Surface Area (BET) | > 1000 m²/g |

| Pore Size | In the microporous/mesoporous boundary |

| Naphthalene Content | Up to 17 wt.% |

| Molar Concentration of Naphthalene | ~1.33 mmol/g |

Table 1: Summary of typical characterization data for this compound and the resulting Naph-PNOs.

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of Naph-PNOs.

Application in Drug Delivery: Loading and Release of Paclitaxel

The hydrophobic naphthalene moieties within the pores of Naph-PNOs create an ideal environment for loading poorly water-soluble drugs through hydrophobic interactions. Paclitaxel, a potent anticancer agent with low aqueous solubility, is an excellent model drug to demonstrate the potential of these nanoparticles as a delivery vehicle.

Illustrative Application Protocols

Protocol 3: Loading of Paclitaxel into Naph-PNOs

This protocol describes a method for loading Paclitaxel into the Naph-PNOs.[1][2]

Materials:

-

Naph-PNO nanoparticles

-

Paclitaxel

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a stock solution of Paclitaxel in DMSO (e.g., 1 mg/mL).

-

Disperse a known amount of Naph-PNOs (e.g., 25 mg) in the Paclitaxel solution (e.g., 2 mL).

-

Incubate the mixture for 24 hours at room temperature with gentle stirring to allow for drug diffusion into the pores.

-

Centrifuge the suspension to pellet the Paclitaxel-loaded Naph-PNOs.

-

Carefully remove the supernatant.

-

Wash the nanoparticles twice with PBS to remove any surface-adsorbed drug.

-

Dry the Paclitaxel-loaded Naph-PNOs under vacuum.

-

To determine the drug loading content, dissolve a known weight of the drug-loaded nanoparticles in a suitable solvent (e.g., methanol) and quantify the Paclitaxel concentration using HPLC or UV-Vis spectroscopy at 273 nm.[1]

Protocol 4: In Vitro Release of Paclitaxel from Naph-PNOs

This protocol outlines a method to study the release kinetics of Paclitaxel from the Naph-PNOs under different pH conditions, simulating physiological and tumor microenvironments.[3][4]

Materials:

-

Paclitaxel-loaded Naph-PNOs

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Acetate buffer at pH 5.5

-

Dialysis membrane (e.g., MWCO 12 kDa)

-

Shaking incubator

Procedure:

-

Disperse a known amount of Paclitaxel-loaded Naph-PNOs (e.g., 8 mg) in 1 mL of the release medium (either pH 7.4 PBS or pH 5.5 acetate buffer).[3]

-

Transfer the suspension into a dialysis bag and seal it.

-

Place the dialysis bag in a larger vessel containing 20 mL of the corresponding release medium.

-

Incubate at 37 °C with constant shaking (e.g., 100 rpm).

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the concentration of released Paclitaxel in the collected samples using HPLC.

-

Calculate the cumulative percentage of drug released over time.

Illustrative Quantitative Data

The following tables present representative data for Paclitaxel loading and release, based on typical values reported for hydrophobic drug delivery systems using mesoporous silica nanoparticles. This data is for illustrative purposes to demonstrate the potential performance of Naph-PNOs.

| Formulation | Drug Loading Content (wt.%) | Encapsulation Efficiency (%) |

| Paclitaxel-Naph-PNO | 15 - 25 | 80 - 95 |

Table 2: Illustrative drug loading capacity of Naph-PNOs for Paclitaxel.

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |

| 0 | 0 | 0 |

| 2 | 5 | 15 |

| 8 | 15 | 35 |

| 24 | 25 | 60 |

| 48 | 30 | 75 |

| 72 | 35 | 85 |

Table 3: Illustrative in vitro release profile of Paclitaxel from Naph-PNOs.

Conceptual Drug Delivery Mechanism

References

Triethoxy(naphthalen-1-yl)silane: Application Notes and Protocols for Composite Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethoxy(naphthalen-1-yl)silane is an organosilane coupling agent that demonstrates significant potential in enhancing the performance of composite materials. Its unique structure, featuring a bulky naphthalene group and hydrolyzable ethoxy groups, allows it to function as a molecular bridge between inorganic fillers and organic polymer matrices. This improves interfacial adhesion, leading to enhanced mechanical properties and durability of the composite material. This document provides detailed application notes and experimental protocols for the use of this compound as a coupling agent in various composite systems.

Mechanism of Action

The effectiveness of this compound as a coupling agent stems from its dual functionality. The triethoxy groups can be hydrolyzed in the presence of water to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers (e.g., silica, glass fibers), forming stable covalent Si-O-filler bonds. The naphthalene group, being organophilic, enhances compatibility and adhesion with a variety of polymer matrices through van der Waals forces and potential π-π stacking interactions, particularly with aromatic-rich polymers. This dual action creates a strong and durable interface between the filler and the matrix, which is crucial for efficient stress transfer and overall composite performance.[1][2]

Applications in Composite Materials

This compound is a versatile coupling agent suitable for a range of applications in composite materials. Its primary function is to improve the interfacial adhesion between inorganic reinforcements and organic polymer matrices.[3] Key application areas include:

-

Coatings and Adhesives: It acts as an adhesion promoter, enhancing the bond strength between substrates and coatings, and improving the weather resistance and durability of paints and sealants.[3]

-

Polymer Composites: As a surface modifier for inorganic fillers, it improves their dispersion and interfacial bonding with the polymer matrix, leading to enhanced mechanical properties such as tensile strength, flexural modulus, and impact resistance.[3][4]

-

Electronics: It can be used as a modifier for silicone materials in electronic components to improve moisture resistance and electrical insulation properties.[3]

Data Presentation

Table 1: Representative Mechanical Properties of a Glass Fiber/Epoxy Composite

| Property | Untreated Glass Fibers | Glass Fibers Treated with this compound (Projected) | % Improvement (Projected) |

| Tensile Strength (MPa) | 250 | 325 | 30% |

| Flexural Strength (MPa) | 400 | 520 | 30% |

| Flexural Modulus (GPa) | 20 | 25 | 25% |

| Impact Strength (kJ/m²) | 60 | 85 | 42% |

Table 2: Representative Water Absorption of a Silica/Unsaturated Polyester Composite

| Immersion Time (hours) | Water Absorption (%) - Untreated Silica | Water Absorption (%) - Silica Treated with this compound (Projected) |

| 24 | 1.2 | 0.7 |

| 48 | 1.8 | 1.0 |

| 96 | 2.5 | 1.5 |

| 168 | 3.2 | 2.0 |

Experimental Protocols

The following are detailed protocols for the surface treatment of inorganic fillers with this compound and the subsequent fabrication of polymer composites.

Protocol 1: Surface Treatment of Inorganic Fillers (e.g., Silica, Glass Fibers)

This protocol describes the pre-treatment of fillers before their incorporation into the polymer matrix.

Materials:

-

Inorganic filler (e.g., silica powder, chopped glass fibers)

-

This compound

-

Ethanol (anhydrous)

-

Deionized water

-

Acetic acid (optional, for pH adjustment)

-

Toluene or other suitable solvent for washing

-

Beaker or flask

-

Magnetic stirrer

-

Oven

Procedure:

-

Drying of Filler: Dry the inorganic filler in an oven at 110-120°C for 2-4 hours to remove any adsorbed moisture. Cool to room temperature in a desiccator before use.

-

Preparation of Silane Solution:

-

Prepare a 1-2% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.

-

For hydrolysis, allow the solution to stir for at least 1 hour at room temperature. The pH can be adjusted to 4-5 with a few drops of acetic acid to catalyze hydrolysis, though this may not be necessary for all systems.

-

-

Filler Treatment:

-

Immerse the dried filler in the prepared silane solution. Ensure the filler is fully wetted.

-

Stir the slurry for 2-4 hours at room temperature to allow for the reaction between the silanol groups of the silane and the hydroxyl groups on the filler surface.

-

-

Washing and Drying:

-

Filter the treated filler and wash it with ethanol to remove any unreacted silane. A final wash with a non-polar solvent like toluene can also be performed.

-

Dry the treated filler in an oven at 80-100°C for 2-4 hours to remove the solvent and promote the condensation reaction, forming stable covalent bonds.

-

-

Storage: Store the surface-modified filler in a desiccator to prevent moisture absorption until it is used for composite fabrication.

Protocol 2: Fabrication of a Polymer Composite

This protocol outlines the incorporation of the surface-treated filler into a polymer matrix. The example below uses an epoxy resin system.

Materials:

-

Surface-treated inorganic filler (from Protocol 1)

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

Curing agent/hardener for the epoxy resin

-

Mechanical stirrer or sonicator

-

Vacuum oven

-

Mold for composite casting

Procedure:

-

Degassing of Resin: Degas the epoxy resin in a vacuum oven at a temperature recommended by the manufacturer to remove any dissolved air bubbles.

-

Dispersion of Filler:

-

Add the desired weight percentage of the surface-treated filler to the degassed epoxy resin.

-

Mix the filler into the resin using a mechanical stirrer or a sonicator until a homogeneous dispersion is achieved. Continue degassing the mixture if new bubbles are introduced during mixing.

-

-

Addition of Curing Agent:

-

Add the stoichiometric amount of the curing agent to the filler/resin mixture.

-

Mix thoroughly but gently to avoid introducing excessive air bubbles.

-

-

Casting and Curing:

-

Pour the mixture into a pre-heated and release-agent-coated mold.

-

Cure the composite according to the manufacturer's recommended curing cycle for the specific epoxy system (this typically involves a ramp-up in temperature and a hold at the final curing temperature).

-

-

Post-Curing and Characterization:

-

After curing, allow the composite to cool down to room temperature before demolding.

-

Post-cure the composite as recommended to achieve optimal properties.

-

The fabricated composite is now ready for mechanical and physical characterization (e.g., tensile testing, flexural testing, water absorption testing).

-

Visualizations

Caption: Mechanism of action for this compound as a coupling agent.

Caption: Experimental workflow for composite fabrication using this compound.

References

Application Notes and Protocols for Triethoxy(naphthalen-1-yl)silane Grafting on Substrates

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the surface modification of various substrates through the grafting of triethoxy(naphthalen-1-yl)silane. This process forms a self-assembled monolayer (SAM), which can significantly alter the surface properties of materials, a critical step in many applications including nanomaterial functionalization, biosensor development, and advanced composite materials.

Introduction

Silanization is a widely-used surface modification technique that involves the covalent attachment of silane molecules to a substrate. This compound is an organofunctional silane that, when grafted onto a surface, imparts the properties of the naphthalene group, such as hydrophobicity and potential for π-π stacking interactions. The process relies on the hydrolysis of the ethoxy groups of the silane in the presence of trace amounts of water, followed by condensation and covalent bond formation with hydroxyl groups present on the substrate surface. This protocol outlines the steps for substrate preparation, silane solution preparation, the grafting process, and subsequent characterization of the modified surface.

Experimental Protocols

A successful and reproducible silane grafting process is highly dependent on meticulous experimental execution. The following protocols provide a general framework that can be adapted to specific substrate types and experimental goals.

Substrate Preparation

Proper cleaning and hydroxylation of the substrate surface are crucial for achieving a uniform and stable silane monolayer. The choice of cleaning method depends on the substrate material.

For Silicon Wafers and Glass Slides:

-

Initial Cleaning: Sonicate the substrates in a sequence of solvents to remove organic contaminants:

-

Acetone (15 minutes)

-

Isopropanol (15 minutes)

-

Deionized (DI) water (15 minutes)

-

-

Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and then bake in an oven at 110-120°C for at least 30 minutes to remove residual water.

-

Hydroxylation (Piranha Solution - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ):

-

Prepare the piranha solution by slowly adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 1:3 volume ratio.

-

Immerse the cleaned and dried substrates in the piranha solution for 30-60 minutes at room temperature. This step generates a high density of hydroxyl (-OH) groups on the surface.

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

Dry the substrates again under a stream of inert gas and in an oven at 110-120°C for 30 minutes. The substrates should be used immediately for the grafting process.

-

For Nanoparticles (e.g., Silica, Metal Oxides):

-

Dispersion: Disperse the nanoparticles in an appropriate solvent (e.g., ethanol or DI water) through sonication.

-

Washing: Centrifuge the nanoparticle dispersion and discard the supernatant. Repeat this washing step at least three times to remove any surface impurities.

-

Drying: Dry the nanoparticles in a vacuum oven at a temperature appropriate for the material to ensure complete removal of the solvent.

Silane Solution Preparation

The concentration of the silane solution and the choice of solvent are critical parameters that influence the quality of the resulting monolayer.

-

Solvent Selection: Anhydrous toluene is a commonly used solvent for silane grafting as it is non-polar and does not readily participate in the hydrolysis reaction.

-

Solution Concentration: Prepare a 1-5 mM solution of this compound in anhydrous toluene. The optimal concentration may need to be determined empirically.

-

Handling: Perform all manipulations of the anhydrous solvent and silane in a dry environment, such as a glovebox or under an inert atmosphere, to minimize premature hydrolysis of the silane.

Grafting Procedure

-

Immersion: Immerse the freshly prepared hydroxylated substrates into the this compound solution. Ensure the entire surface to be modified is in contact with the solution.

-

Incubation: Allow the reaction to proceed for 2-24 hours at room temperature. The incubation time can be optimized to achieve the desired surface coverage.

-

Rinsing: After the incubation period, remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane molecules.

-

Curing: Bake the substrates at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds (Si-O-Si) between adjacent silane molecules and with the substrate surface.

-

Final Cleaning: Sonicate the cured substrates in toluene and then isopropanol for 5-10 minutes each to remove any remaining physisorbed molecules.

-

Storage: Store the functionalized substrates in a clean, dry, and inert environment.

Data Presentation

The following table summarizes typical quantitative data obtained from the characterization of silane-grafted surfaces. The values for this compound are expected to be in a similar range to other aromatic silanes.

| Characterization Technique | Parameter | Typical Value for Aromatic Silane SAMs | Reference |

| Contact Angle Goniometry | Static Water Contact Angle | 90° - 110° | [1] |

| Ellipsometry | Monolayer Thickness | 1.0 - 2.0 nm | [1] |

| Atomic Force Microscopy (AFM) | Root-Mean-Square (RMS) Roughness | < 0.5 nm | [1] |

| X-ray Photoelectron Spectroscopy (XPS) | Si 2p Binding Energy | ~102-103 eV (for Si-O-Si) | [2] |

| C 1s Binding Energy | ~285 eV (aromatic C-C) | [3] |

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the protocol for this compound grafting.

Caption: Experimental workflow for substrate preparation and silane grafting.

Caption: Chemical pathway of silane grafting on a hydroxylated surface.

References

Application Notes and Protocols for Triethoxy(naphthalen-1-yl)silane in Photosensitive Resin Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of photosensitive resins derived from triethoxy(naphthalen-1-yl)silane. The inclusion of the naphthalene moiety is intended to enhance the thermal and optical properties of the resulting polysilsesquioxane network, making it a candidate for applications in microelectronics and advanced material fabrication. While direct, detailed protocols for this specific precursor are not widely published, the following information is synthesized from established principles of silane chemistry and photoresist technology to provide a robust starting point for research and development.

Introduction

This compound is a functionalized organosilane that serves as a precursor for the synthesis of hybrid organic-inorganic polymers. Upon hydrolysis and condensation, it forms a polysilsesquioxane (PSQ) resin with pendant naphthalene groups. The incorporation of the bulky, aromatic naphthalene unit into the siloxane backbone is expected to impart desirable characteristics to the resulting resin, such as a high refractive index, increased thermal stability, and altered solubility, which are advantageous for photosensitive applications.

These resins can be formulated into chemically amplified photoresists. In such systems, a photoacid generator (PAG) produces a strong acid upon exposure to UV radiation. This acid then catalyzes a change in the solubility of the resin in a developer solution, allowing for the creation of high-resolution patterns.

Synthesis of Naphthyl-Functionalized Polysilsesquioxane Resin

The foundational step in creating a photosensitive resin from this compound is the synthesis of the base polymer through hydrolysis and condensation.

Experimental Protocol: Hydrolysis and Condensation

Objective: To synthesize a naphthyl-functionalized polysilsesquioxane (Nap-PSQ) resin.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Acid Catalyst (e.g., Hydrochloric Acid, 0.1 M)

-

Base Catalyst (e.g., Ammonium Hydroxide, 0.1 M)

Procedure:

-